4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal
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Overview
Description
4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal is an organic compound that features a morpholine ring attached to a pentenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal typically involves the reaction of a suitable aldehyde with morpholine under controlled conditions. One common method involves the use of formaldehyde and morpholine in a solvent such as ethanol, with the reaction mixture being heated to around 60°C . The product is then isolated by precipitation and filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
- 2-(3,4-Dimethoxy-phenyl)-3-morpholin-4-yl-acrylonitrile
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
CAS No. |
88652-90-8 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4,4-dimethyl-3-morpholin-4-ylpent-2-enal |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10(4-7-13)12-5-8-14-9-6-12/h4,7H,5-6,8-9H2,1-3H3 |
InChI Key |
DSQCJNWCMVMQED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC=O)N1CCOCC1 |
Origin of Product |
United States |
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